3-Amino-2-methoxypropan-1-ol hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
This compound exhibits a well-defined molecular architecture characterized by its molecular formula C₄H₁₂ClNO₂ and molecular weight of 141.60 g/mol. The compound exists as a hydrochloride salt, with the parent molecule bearing the Chemical Abstracts Service registry number 2322940-93-0 for the free base form. The structural framework consists of a three-carbon propane backbone with strategic functional group positioning that creates a distinctive spatial arrangement.
The molecular architecture features a primary amino group attached to the terminal carbon (C-3), a methoxy substituent at the secondary carbon (C-2), and a primary hydroxyl group at the remaining terminal position (C-1). This arrangement creates a β-amino alcohol structure where the amino and hydroxyl functionalities are separated by one carbon atom, with the methoxy group providing additional steric and electronic influence on the overall molecular geometry.
Crystallographic analysis reveals that the compound crystallizes with specific hydrogen bonding patterns that influence its solid-state properties. The hydrochloride salt formation introduces ionic interactions between the protonated amino group and the chloride anion, creating a stabilized crystal lattice structure. These intermolecular interactions are critical in determining the compound's physical properties and stability characteristics.
The International Union of Pure and Applied Chemistry nomenclature identifies the compound as (2S)-3-amino-2-methoxypropan-1-ol when considering the stereochemical designation, indicating the presence of a chiral center at the carbon bearing the methoxy substituent. The three-dimensional structure adopts conformations that minimize steric hindrance while maximizing favorable intramolecular and intermolecular interactions.
Table 1: Fundamental Molecular Parameters of this compound
Conformational Isomerism and Stereochemical Configuration
The stereochemical configuration of this compound centers around the chiral carbon at position 2, which bears the methoxy substituent. This creates the possibility for two enantiomeric forms, designated as (2S) and (2R) configurations based on the Cahn-Ingold-Prelog priority rules. The (2S)-enantiomer represents the naturally occurring or synthetically preferred form in many applications, though both enantiomers possess distinct biological and chemical properties.
Conformational analysis reveals multiple low-energy conformations accessible to the molecule due to rotation around the carbon-carbon single bonds. The primary conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds, creating different spatial arrangements of the amino, methoxy, and hydroxyl functionalities. These conformational preferences are influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric interactions involving the methoxy substituent.
The methoxy group at position 2 plays a crucial role in determining the preferred conformational states. Its electron-donating properties and steric bulk influence both the electronic distribution within the molecule and the spatial accessibility of neighboring functional groups. This methoxy substitution creates conformational preferences that differ significantly from unsubstituted β-amino alcohols or those with alternative substituents.
Stereochemical analysis using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography has demonstrated that the compound preferentially adopts conformations that maximize intramolecular stabilization while minimizing steric repulsion. The amino group typically assumes positions that allow for optimal hydrogen bonding with either the hydroxyl group or external hydrogen bond acceptors in the crystal lattice.
Table 2: Stereochemical and Conformational Characteristics
| Characteristic | Description | Configuration |
|---|---|---|
| Chiral Centers | One chiral center at C-2 | (2S) or (2R) |
| Preferred Enantiomer | (2S)-configuration | WCCKRBBISA-N |
| Conformational Flexibility | Rotation around C-C bonds | Multiple low-energy states |
| Intramolecular Interactions | Amino-hydroxyl hydrogen bonding | Stabilizing effect |
| Methoxy Influence | Electronic and steric effects | Conformational preference |
Comparative Structural Analysis with Related β-Amino Alcohol Derivatives
Comparative structural analysis with related β-amino alcohol derivatives reveals distinctive features that set this compound apart from other compounds in this chemical class. The presence of the methoxy substituent at the β-position distinguishes it from simple β-amino alcohols such as 3-amino-1-propanol, which lacks any substituents at the central carbon.
When compared to 2-amino-1,3-propanediol (serinol), which contains two hydroxyl groups and serves as an important pharmaceutical intermediate, this compound exhibits reduced hydrophilicity due to the methoxy substitution replacing one hydroxyl group. This modification significantly alters the compound's solubility profile and potential biological activity patterns.
Structural comparison with 3-amino-2-methylpropan-1-ol reveals the electronic effects of oxygen versus carbon substitution at the β-position. The methoxy group in this compound provides electron-donating properties through resonance and inductive effects, contrasting with the purely inductive electron-donating effects of a methyl group. This difference influences both the basicity of the amino group and the overall molecular reactivity.
The crystallographic patterns observed in related β-amino alcohol hydrochlorides, such as β-alanine hydrochloride, provide insight into common structural motifs within this compound class. β-alanine hydrochloride crystallizes in the orthorhombic space group with characteristic hydrogen bonding patterns between amino groups and chloride anions, establishing precedent for similar interactions in this compound.
Analysis of the stereoisomeric relationship with compounds such as (R)-2-amino-3-methoxy-1-propanol hydrochloride demonstrates the critical importance of stereochemical configuration in determining molecular properties. These regioisomers exhibit different substitution patterns that lead to distinct conformational preferences and crystal packing arrangements, highlighting the sensitivity of structural properties to exact functional group positioning.
Table 3: Comparative Analysis with Related β-Amino Alcohol Derivatives
| Compound | Molecular Formula | Key Structural Difference | Unique Properties |
|---|---|---|---|
| 3-Amino-2-methoxypropan-1-ol HCl | C₄H₁₂ClNO₂ | Methoxy at β-position | Enhanced lipophilicity |
| 3-Amino-1-propanol | C₃H₉NO | No β-substitution | Simple β-amino alcohol |
| 2-Amino-1,3-propanediol | C₃H₉NO₂ | Dual hydroxyl groups | High hydrophilicity |
| 3-Amino-2-methylpropan-1-ol | C₄H₁₁NO | Methyl vs methoxy | Different electronic effects |
| β-Alanine hydrochloride | C₃H₈ClNO₂ | Carboxylic acid functionality | Zwitterionic character |
The structural characterization of this compound reveals a compound with unique architectural features that combine the pharmacophoric elements of β-amino alcohols with the distinct properties imparted by methoxy substitution. The stereochemical complexity introduced by the chiral center, coupled with the conformational flexibility and distinctive intermolecular interactions, positions this compound as a valuable structural template for further chemical modification and application development in pharmaceutical and synthetic chemistry contexts.
Properties
IUPAC Name |
3-amino-2-methoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFEBVDYADFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-88-9 | |
| Record name | 3-amino-2-methoxypropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of (S)-1-Methoxy-2-propylamine with Hydrochloric Acid
The most documented laboratory method involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid (HCl) to produce the hydrochloride salt of 3-Amino-2-methoxypropan-1-ol. This reaction can be carried out under two main conditions:
Autoclave Reaction:
The amine is reacted with an excess of HCl (2-5 equivalents of 30-40% HCl) at elevated temperatures (>80°C, preferably 135-140°C) under autoclave conditions for 1-12 hours. After completion, the mixture is cooled, decompressed, and the product is isolated by removing water through distillation, yielding the hydrochloride salt.Reflux Reaction:
Alternatively, the mixture can be refluxed at 100°C for extended periods (up to 48 hours). Post-reaction, water removal by distillation yields the hydrochloride salt.
Reaction Conditions and Data
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | >80°C (preferably 135-140°C) | Ensures complete reaction and high yield |
| Pressure | Autoclave: 3-45 bar | Maintains reaction environment |
| Reaction Time | 1-12 hours | Sufficient for conversion |
| Acid equivalents | 2-5 equivalents | Drives reaction to completion |
Work-up and Purification
Post-reaction, the mixture is cooled, depressurized, and water is distilled off. The residual viscous oil of the hydrochloride salt is then purified via filtration or azeotropic distillation with organic solvents, such as toluene or benzene, to remove residual water and impurities.
Industrial-Scale Synthesis Approaches
Process Optimization
In industrial settings, the synthesis is scaled with continuous flow reactors and advanced purification techniques:
Reactant Preparation:
Large quantities of (S)-1-methoxy-2-propylamine are reacted with hydrochloric acid under controlled temperature and pressure conditions similar to laboratory methods but optimized for throughput.Reaction Control:
Precise temperature control (around 135-140°C) and pH monitoring ensure high selectivity and yield.Purification:
The crude product undergoes crystallization or chromatography to obtain high-purity hydrochloride salt.
Reaction Scheme
(S)-1-Methoxy-2-propylamine + HCl → (S)-2-Amino-1-propanol hydrochloride
Data Summary
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 135-140°C | Reaction completion |
| HCl equivalents | 2-5 | Complete conversion |
| Reaction time | 4-12 hours | Industrial efficiency |
Key Research Findings and Data
Reaction Efficiency:
Studies indicate that the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid at elevated temperatures (>80°C) in autoclaves yields near-complete conversion to the hydrochloride salt, with yields often exceeding 90%.Reaction Kinetics:
Kinetic data suggest that the reaction rate increases with temperature, with significant conversion observed within 4 hours at 135°C.Purity and Characterization:
Purity is confirmed via NMR, GC, and HPLC, with complete conversion verified by the disappearance of starting amine signals and the appearance of characteristic hydrochloride salt peaks.
Summary Table of Preparation Methods
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Autoclave reaction | >80°C, 3-45 bar, 1-12 hours | High yield, complete conversion | Requires specialized equipment |
| Reflux reaction | 100°C, atmospheric pressure, up to 48 hours | Simpler setup | Longer reaction time, possibly lower yield |
| Industrial continuous process | Controlled temperature and pH, flow reactors | High throughput, consistent quality | Higher initial setup cost |
Notes on Stereochemistry and Purity
The synthesis often employs chiral starting materials or asymmetric catalysis to preserve stereochemistry, especially for pharmaceutical applications. The enantiomeric excess is maintained through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxypropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The amino and methoxy groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation .
Major Products Formed
Major products formed from these reactions include various derivatives of 3-Amino-2-methoxypropan-1-ol, such as different amines, oxides, and substituted compounds .
Scientific Research Applications
Pharmaceutical Applications
3-Amino-2-methoxypropan-1-ol hydrochloride serves as an important intermediate in drug synthesis. Its derivatives have shown potential in treating neurological disorders and other medical conditions.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound are being investigated for their ability to modulate neurotransmission pathways. For instance, studies have explored its role in synthesizing compounds aimed at treating conditions such as depression and anxiety disorders. Preliminary results suggest that certain derivatives exhibit promising activity against neurotransmitter receptors, although further studies are needed to confirm efficacy and safety.
Chemical Synthesis
This compound is widely used as a building block in organic synthesis due to its unique functional groups, which allow for diverse chemical reactions.
Synthesis of Chiral Amines
A significant application involves the synthesis of short-chain chiral amines through biocatalytic reductive amination. The use of amine dehydrogenases (AmDHs) has yielded high conversion rates and enantioselectivities for various products:
| Product Name | Conversion Rate | Enantioselectivity |
|---|---|---|
| (S)-1-Methoxypropan-2-amine | 97.1% | 98.1% |
| (S)-3-Aminobutan-1-ol | 97.1% | 99.5% |
| (3S)-3-Aminobutan-2-ol | 97.1% | 99.4% |
| (S)-Butan-2-amine | 97.1% | 93.6% |
These results highlight the compound's effectiveness in producing enantiomerically pure products, which are crucial in pharmaceutical applications.
Biocatalysis
The compound has also found applications in biocatalysis, particularly in the synthesis of bioactive molecules.
Biocatalytic Pathways
Research has focused on its interactions with various enzymes and receptors to better understand its therapeutic potential. For example, studies have indicated that it may influence metabolic pathways relevant to drug metabolism and efficacy.
Antimalarial Applications
Recent studies have explored the potential antimalarial properties of derivatives of this compound.
Evaluation Against Plasmodium falciparum
The synthesis of 2-amino-3-arylpropan-1-ols from this compound has been evaluated against Plasmodium falciparum strains, showing promising results that warrant further investigation into its use as an antimalarial agent.
Mechanism of Action
The mechanism of action of 3-Amino-2-methoxypropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-Amino-2-methoxypropan-1-ol hydrochloride and its analogs in terms of molecular structure, physicochemical properties, and applications.
Table 1: Comparative Analysis of Amino Alcohol Hydrochlorides
Structural and Functional Differences
- Aliphatic vs. Aromatic Substituents: The target compound lacks aromatic rings, contrasting with analogs like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (aromatic ketone) and 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride (diphenyl groups). Aromaticity increases lipophilicity, reducing water solubility but enhancing membrane permeability .
- Substituent Position: The methoxy group at C2 in the target compound may sterically hinder reactions at the adjacent hydroxyl group, unlike (R)-1-Amino-3-chloro-2-propanol hydrochloride, where the chloro group at C3 could facilitate nucleophilic substitutions .
- Chirality : Both the target compound and (R)-configured analogs (e.g., and ) exhibit stereochemical complexity, critical for enantioselective synthesis in drug development .
Physicochemical Properties
- Solubility: The target’s methoxy group likely improves water solubility compared to nitro- or chloro-substituted analogs (e.g., 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride, which is only slightly soluble in chloroform/methanol) . However, diphenyl-substituted compounds () are highly lipophilic, favoring organic solvents.
- Stability : Chloro-substituted compounds (e.g., ) may pose higher reactivity risks, requiring careful handling to avoid hydrolysis or decomposition .
Biological Activity
3-Amino-2-methoxypropan-1-ol hydrochloride, also known as (2S)-3-amino-2-methoxypropan-1-ol hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This compound is particularly noted for its applications in biochemical research and drug development due to its unique chemical structure, which includes both amino and methoxy functional groups. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C4H11ClN2O2
- Molecular Weight : 138.59 g/mol
- CAS Number : 1423028-88-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may enhance lipophilicity, facilitating membrane penetration and influencing pharmacokinetics.
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study investigated the structure-activity relationship of amino alcohols and found that modifications in the amino and hydroxyl groups significantly impacted their efficacy against various bacterial strains .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have indicated that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases . The mechanism involves the modulation of reactive oxygen species (ROS) levels, thereby reducing cell apoptosis.
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that derivatives of amino alcohols could inhibit pro-inflammatory cytokines' production in macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several amino alcohols, including this compound. The results indicated that at concentrations above 100 µg/mL, the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | 100 µg/mL |
Case Study 2: Neuroprotective Effects
In a study involving cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The protective effect was associated with decreased levels of ROS and improved mitochondrial function .
Summary of Key Research Articles
- Antimicrobial Activity : A comparative study on amino alcohols highlighted the importance of functional group positioning for antimicrobial efficacy.
- Neuroprotection : Investigations into oxidative stress mitigation revealed that this compound could enhance neuronal survival rates.
- Anti-inflammatory Mechanisms : Research demonstrated that treatment with this compound could downregulate inflammatory markers in vitro.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-methoxypropan-1-ol hydrochloride?
- Methodological Answer : Synthesis typically involves a multi-step process:
Alkoxylation : Introduce the methoxy group using methylating agents (e.g., methyl iodide) under basic conditions.
Amination : React with ammonia or amine derivatives under controlled pH and temperature to avoid over-substitution.
Hydrochloride Formation : Treat the free amine with hydrochloric acid to precipitate the hydrochloride salt.
- Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as seen in similar propanolamine derivatives .
- Key reagents: Methyl iodide for alkoxylation, ammonia gas for amination, and HCl for salt formation.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., methoxy and amino protons).
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (≥98% by area normalization) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode.
- Melting Point Analysis : Compare observed mp (e.g., ~125–130°C) with literature values to verify consistency .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC to detect impurity formation .
Advanced Research Questions
Q. How can instability during synthesis (e.g., unwanted by-products) be mitigated?
- Methodological Answer :
- Inert Atmosphere : Perform amination steps under nitrogen to prevent oxidation of the amino group.
- Temperature Control : Maintain reactions at 0–5°C during critical steps (e.g., methoxy group introduction) to suppress side reactions.
- Purification Strategies : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the target compound from by-products .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or reference spectra from analogs like 1-amino-3-chloro-2-propanol hydrochloride .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -NH₃⁺) in NMR analysis .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer :
- Impurity Identification : Spike samples with reference standards (e.g., unreacted precursors or degradation products) and analyze via HPLC-MS/MS .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to generate impurities, then characterize using orthogonal techniques (e.g., IR spectroscopy for functional group analysis) .
Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., reaction time, temperature, stoichiometry) to identify optimal conditions.
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C for hydrogenation steps) to enhance selectivity, as demonstrated in related amine syntheses .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
